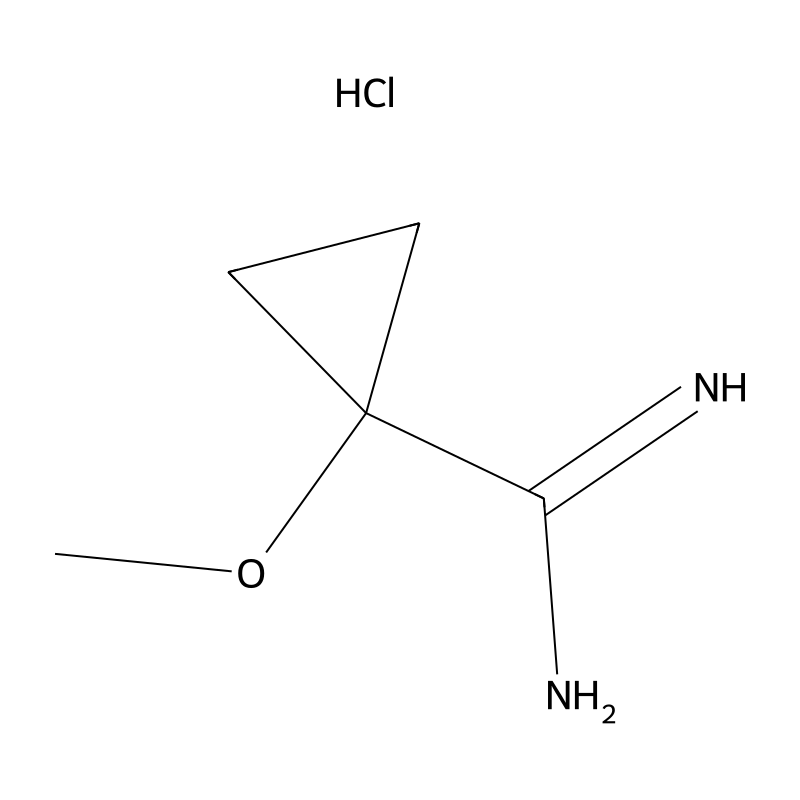

1-Methoxycyclopropane-1-carboximidamide;hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-Methoxycyclopropane-1-carboximidamide; hydrochloride is a chemical compound with the molecular formula CHClNO. It is characterized by its unique structure, which includes a methoxy group attached to a cyclopropane ring and a carboximidamide functional group. This compound is typically encountered in a hydrochloride salt form, enhancing its solubility and stability for various applications in chemical and biological research .

- Nucleophilic Substitution Reactions: The presence of the carboximidamide group allows for nucleophilic substitution, where nucleophiles can attack the carbon atom bonded to nitrogen.

- Hydrolysis: In aqueous environments, the compound may hydrolyze, leading to the formation of corresponding acids and amines.

- Condensation Reactions: The compound can participate in condensation reactions with various electrophiles, forming more complex organic molecules.

These reactions are pivotal for synthesizing derivatives or exploring its reactivity in organic synthesis.

Research indicates that 1-Methoxycyclopropane-1-carboximidamide; hydrochloride exhibits notable biological activities, particularly in antimicrobial and antifungal applications. Its structural features contribute to its interaction with biological targets, making it a candidate for further pharmacological studies. Preliminary studies suggest potential efficacy against specific strains of bacteria and fungi, although comprehensive biological evaluations are still required to fully elucidate its mechanisms of action .

The synthesis of 1-Methoxycyclopropane-1-carboximidamide; hydrochloride can be achieved through several methods:

- Cyclopropanation Reaction: Starting from methoxy-substituted precursors, cyclopropanation can be employed using reagents such as dichlorocarbene.

- Carboximidamide Formation: The introduction of an imidamide group typically involves reacting an amine with an isocyanate or similar reagent under controlled conditions.

- Salt Formation: The hydrochloride form is usually obtained by treating the free base with hydrochloric acid in a suitable solvent.

These methods highlight the versatility in synthesizing this compound for research and application purposes .

1-Methoxycyclopropane-1-carboximidamide; hydrochloride finds applications across various fields:

- Pharmaceutical Research: Its potential as an antimicrobial agent makes it valuable in drug discovery and development.

- Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules due to its reactive functional groups.

- Biochemical Studies: The compound may be utilized in studying enzyme interactions or metabolic pathways involving carboximidamides.

These applications underscore its significance in both academic and industrial research settings.

Interaction studies involving 1-Methoxycyclopropane-1-carboximidamide; hydrochloride have primarily focused on its biochemical interactions. Initial findings suggest that it may interact with specific enzymes or receptors, affecting their activity. Further research is necessary to define these interactions quantitatively and qualitatively, including kinetic studies to understand binding affinities and inhibition mechanisms .

Several compounds share structural or functional similarities with 1-Methoxycyclopropane-1-carboximidamide; hydrochloride. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1H-Pyrazole-1-carboximidamide hydrochloride | CHClN | Contains a pyrazole ring; used in drug synthesis |

| 4-Methylbenzene-1-carboximidamide hydrochloride | CHClN | Aromatic structure; exhibits antimicrobial properties |

| 5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide hydrochloride | CHClFN | Fluorinated derivative; potential anticancer activity |

Uniqueness

The uniqueness of 1-Methoxycyclopropane-1-carboximidamide; hydrochloride lies in its cyclopropane structure, which offers distinct reactivity compared to other compounds listed. This structural feature may lead to unique biological activities and synthetic pathways not readily available in more common derivatives like pyrazoles or aromatic carboximidamides.